molecular formula C17H20N2O4S B2886314 3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795448-92-8

3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2886314
CAS RN: 1795448-92-8
M. Wt: 348.42
InChI Key: KAWJUDSBBCARHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound with the molecular formula C17H20N2O4S and a molecular weight of 348.42. It is a derivative of thiazolidine, a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . Thiazolidine motifs have sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine derivatives, including “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature can produce thiazolidin-4-one derivatives .


Molecular Structure Analysis

The molecular structure of “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Anticancer Activity

TTA, like many thiazolidine derivatives, has been studied for its potential anticancer properties. The thiazolidine core is known to exhibit a variety of biological activities, including anticancer effects . The presence of the ethoxyphenyl group may contribute to the molecule’s ability to interact with cancer cell receptors or enzymes, potentially inhibiting growth or inducing apoptosis in cancer cells.

Antimicrobial Properties

Thiazolidine derivatives are also recognized for their antimicrobial activity. TTA could be explored as a candidate for treating bacterial, fungal, or viral infections. Its structure allows for the possibility of disrupting microbial cell wall synthesis or interfering with essential enzymes within the pathogen .

Anti-inflammatory and Analgesic Effects

Compounds containing both thiazolidine and pyrrolidine rings have shown anti-inflammatory and analgesic activities. TTA could be investigated for its effectiveness in reducing inflammation and pain, possibly by modulating inflammatory cytokines or inhibiting enzymes like cyclooxygenases .

Neuroprotective Potential

The neuroprotective potential of TTA is another area of interest. Thiazolidine derivatives have been noted for their neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. TTA might protect neuronal cells from oxidative stress or excitotoxicity .

Antioxidant Activity

TTA may possess antioxidant properties, given the known antioxidant activity of thiazolidine derivatives. This could make it useful in research into diseases where oxidative stress plays a role, such as cardiovascular diseases or diabetes .

Probe Design for Biological Studies

Due to its diverse therapeutic and pharmaceutical activities, TTA can be used in probe design to study various biological targets. Its unique structure allows for the exploration of different biological pathways and the identification of new drug targets .

Safety And Hazards

The safety and hazards associated with “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” are not mentioned in the available resources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Future Directions

Thiazolidine derivatives, including “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

3-[1-[2-(4-ethoxyphenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-23-14-5-3-12(4-6-14)9-15(20)18-8-7-13(10-18)19-16(21)11-24-17(19)22/h3-6,13H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWJUDSBBCARHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

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